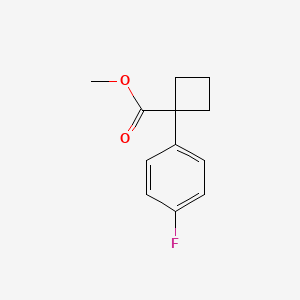

Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO2/c1-15-11(14)12(7-2-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJXCIWYFJGWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653884 | |

| Record name | Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1090553-79-9 | |

| Record name | Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The document outlines a robust two-step synthetic pathway, commencing with the hydrolysis of 1-(4-fluorophenyl)cyclobutanecarbonitrile to its corresponding carboxylic acid, followed by a classic Fischer esterification to yield the target methyl ester. Each synthetic step is detailed with a causal explanation for experimental choices, ensuring scientific integrity and reproducibility. The guide culminates in a thorough characterization of the final product, detailing the expected outcomes from modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel molecular entities.

Introduction

Cyclobutane scaffolds are increasingly incorporated into drug candidates due to their ability to impart unique three-dimensional conformations, which can lead to improved metabolic stability, and target engagement. The specific substitution pattern of a 4-fluorophenyl group on the cyclobutane ring offers a strategic point for modulating electronic properties and potential metabolic pathways. The methyl ester functionality of the target compound, this compound (CAS No: 1090553-79-9, Molecular Formula: C12H13FO2, Molecular Weight: 208.23 g/mol ), provides a versatile handle for further chemical transformations, such as amide bond formation, making it a key intermediate in the synthesis of more complex pharmaceutical agents.[1] This guide details a reliable and well-established synthetic route and the analytical methods for the comprehensive characterization of this important synthetic intermediate.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. This pathway was selected for its high-yielding steps and the commercial availability of the starting materials. The logical flow of the synthesis is depicted below.

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis

Step 1: Hydrolysis of 1-(4-fluorophenyl)cyclobutanecarbonitrile

The initial step involves the conversion of the nitrile group of 1-(4-fluorophenyl)cyclobutanecarbonitrile to a carboxylic acid. This transformation is a classic example of nitrile hydrolysis, which can be performed under either acidic or basic conditions. For this particular substrate, a robust and high-yielding basic hydrolysis protocol is recommended.

Causality of Experimental Choices:

-

Base-Catalyzed Hydrolysis: The use of a strong base, such as potassium hydroxide, is preferred as it effectively attacks the electrophilic carbon of the nitrile, initiating the hydrolysis cascade. This method is often more efficient for sterically hindered nitriles compared to acid-catalyzed hydrolysis, which can sometimes lead to undesired side reactions.

-

High-Boiling Point Solvent: Ethylene glycol is employed as the solvent due to its high boiling point. This allows the reaction to be conducted at elevated temperatures, which is necessary to drive the hydrolysis of the relatively stable nitrile group to completion. The high temperature also facilitates the decarboxylation of any intermediate carboxylate salts.

-

Aqueous Workup: An acidic workup is crucial to protonate the carboxylate salt formed during the reaction, leading to the precipitation of the desired carboxylic acid.

Experimental Protocol: Synthesis of 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(4-fluorophenyl)cyclobutanecarbonitrile (1 equivalent).

-

Add ethylene glycol (12 mL per gram of nitrile) and a 40% w/w aqueous solution of potassium hydroxide (16 mL per gram of nitrile).

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) and maintain for 18 hours.

-

After cooling to room temperature, pour the reaction mixture into ice water.

-

Extract the aqueous mixture with diethyl ether to remove any unreacted starting material or non-polar impurities.

-

Acidify the aqueous layer with a suitable acid (e.g., concentrated HCl) until the pH is acidic, leading to the precipitation of the product.

-

Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid as a solid.

-

The crude product can be further purified by recrystallization from a suitable solvent system like petroleum ether.

Step 2: Fischer Esterification of 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid

The second and final step is the conversion of the synthesized carboxylic acid to its corresponding methyl ester via a Fischer esterification reaction. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Causality of Experimental Choices:

-

Acid Catalyst: A strong acid catalyst, such as concentrated sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol).

-

Excess Alcohol: Methanol is used in large excess to serve as both the reactant and the solvent. According to Le Châtelier's principle, using an excess of one reactant drives the equilibrium towards the formation of the product ester, thereby maximizing the yield.

-

Reflux Conditions: The reaction is performed at reflux temperature to increase the reaction rate.

-

Neutralization and Extraction: After the reaction, the mixture is neutralized to remove the acid catalyst and any unreacted carboxylic acid. The ester product is then extracted into an organic solvent.

Experimental Protocol: Synthesis of this compound

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid (1 equivalent) in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

Part 2: Characterization

Thorough characterization of the final product is imperative to confirm its identity and purity. The following are the expected analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: Two sets of doublets or a multiplet in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the protons on the 4-fluorophenyl ring. The coupling pattern will be indicative of a para-substituted benzene ring.

-

Methyl Protons: A singlet at approximately δ 3.6-3.8 ppm, integrating to three protons, is characteristic of the methyl ester group.

-

Cyclobutane Protons: The protons on the cyclobutane ring will appear as multiplets in the aliphatic region (typically δ 1.8-2.8 ppm). The complexity of these signals arises from the restricted rotation and diastereotopic nature of the methylene protons.

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon: A signal in the downfield region, around δ 175 ppm, is indicative of the ester carbonyl carbon.

-

Aromatic Carbons: Several signals in the aromatic region (δ 115-165 ppm). The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

-

Quaternary Carbon: The quaternary carbon of the cyclobutane ring attached to the aromatic ring and the ester group will appear around δ 45-55 ppm.

-

Methyl Carbon: The methyl carbon of the ester group will resonate at approximately δ 52 ppm.

-

Cyclobutane Carbons: The methylene carbons of the cyclobutane ring will appear in the upfield region (δ 15-35 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (Ester) | ~1730 | Strong |

| C-O (Ester) | ~1250-1100 | Strong |

| C-F (Aromatic) | ~1230 | Strong |

| C-H (Aromatic) | ~3100-3000 | Medium |

| C-H (Aliphatic) | ~2980-2850 | Medium |

| C=C (Aromatic) | ~1600, ~1500 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 208.23).

-

Fragmentation Pattern: Common fragmentation patterns for esters include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). Fragmentation of the cyclobutane ring and the fluorophenyl group may also be observed.

Conclusion

This technical guide has detailed a reliable and efficient synthetic route for the preparation of this compound. The provided experimental protocols are based on well-established chemical principles, ensuring a high degree of success for researchers in the field. The characterization data outlined will serve as a benchmark for the verification of the synthesized product's identity and purity. The availability of this key intermediate, through the methods described herein, will undoubtedly facilitate the advancement of research and development in medicinal chemistry and related disciplines.

References

- TradingChem. This compound(1090553-79-9).

Sources

"physicochemical properties of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate"

An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a structurally unique molecule featuring a cyclobutane scaffold, a common motif in modern medicinal chemistry for its ability to provide three-dimensional diversity. The presence of a 4-fluorophenyl group further modulates its electronic and lipophilic properties, making a thorough understanding of its physicochemical profile essential for its application in drug design and development. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offers predicted values based on structurally similar analogs, and presents detailed, field-proven protocols for their experimental determination. The narrative emphasizes the causal relationship between these properties and their implications for ADME (Absorption, Distribution, Metabolism, and Excretion) and overall suitability as a drug candidate or synthetic building block.

Introduction and Molecular Overview

The rational design of novel therapeutic agents hinges on a deep understanding of a molecule's fundamental chemical and physical characteristics. This compound (CAS No: 1090553-79-9) is a compound of interest, combining two key structural features: the rigid, sp³-rich cyclobutane core and the metabolically stable, electron-withdrawing 4-fluorophenyl moiety.[1][2][3] The cyclobutane unit is increasingly utilized by medicinal chemists to explore novel chemical space, often improving metabolic stability and solubility compared to more planar aromatic systems. The fluorine atom, a bioisostere of hydrogen, can enhance binding affinity, modulate pKa, and block metabolic oxidation.

This guide serves as a foundational resource for researchers, providing both a summary of known and predicted properties and a practical framework for their empirical validation.

Caption: 2D Structure of this compound.

Core Physicochemical Profile

Direct experimental data for this specific ester is not widely published. Therefore, we present a combination of catalog information and predicted values derived from its chemical structure and data from close structural analogs, such as the corresponding carboxylic acid and chloro-substituted versions.[4]

| Property | Value | Source / Method |

| CAS Number | 1090553-79-9 | Chemical Supplier Catalogs[1][2][3] |

| Molecular Formula | C₁₂H₁₃FO₂ | Calculated from Structure[3] |

| Molecular Weight | 208.23 g/mol | Calculated from Formula[3] |

| Appearance | Liquid or Powder | Supplier Dependent[3] |

| Predicted XLogP3 | ~3.0 | Inferred from analogs (e.g., chloro-analog XLogP3 = 3.2)[4] |

| Predicted pKa | Not Applicable | As a methyl ester, this compound is not expected to ionize in the physiological pH range. Its precursor, 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid, has a predicted pKa of ~4-5.[5] |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 2 (ester oxygens) | Calculated |

| Rotatable Bonds | 2 | Calculated |

Strategic Importance in Drug Discovery

The values summarized above are not mere data points; they are critical predictors of a compound's behavior in a biological system. Understanding their interplay is fundamental to designing successful drug candidates.

Caption: The influence of core physicochemical properties on the ADME profile.

-

Lipophilicity (logP/logD): The predicted logP of ~3.0 suggests the compound is moderately lipophilic. This is a double-edged sword: sufficient lipophilicity is required for membrane permeation and target engagement, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance.

-

Solubility: Poor aqueous solubility is a primary cause of failure for drug candidates. While not experimentally determined, the compound's moderate lipophilicity and lack of ionizable groups suggest that its aqueous solubility may be low, requiring careful formulation or structural modification for in vivo applications.

-

pKa: As an ester, the title compound is neutral. However, its synthesis likely proceeds from the corresponding carboxylic acid, 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid. The pKa of this precursor is critical for optimizing reaction conditions and purification protocols (e.g., acid-base extractions). The electron-withdrawing fluorine atom is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to its non-fluorinated analog.[6]

Experimental Determination Protocols

To move from prediction to empirical data, the following standardized protocols are recommended. These methods are designed to be robust and provide data directly relevant to drug discovery decision-making.

Protocol: Thermodynamic Aqueous Solubility Determination

Causality: This shake-flask method is the gold standard for determining thermodynamic solubility, as it allows the system to reach true equilibrium, providing a definitive value for compound dissolution under specific conditions (e.g., physiological pH).

Methodology:

-

Preparation: Prepare a 10 mM stock solution of the title compound in 100% DMSO. Prepare the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Sample Incubation: Add an excess of the solid compound (or a small aliquot of the DMSO stock, ensuring final DMSO concentration is <1%) to a known volume of the test buffer in a glass vial.

-

Equilibration: Seal the vial and agitate on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 hours. This extended period ensures equilibrium is reached between the solid and dissolved states.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve prepared from the DMSO stock solution.

Protocol: Lipophilicity (logD) Determination at pH 7.4

Causality: The Shake-Flask method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase (n-octanol), providing the most direct measure of its lipophilicity. Measuring at pH 7.4 (logD) is more physiologically relevant than logP for compounds that can ionize, though for this neutral ester, logD₇.₄ will be equivalent to logP.

Methodology:

-

System Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate overnight.

-

Partitioning: Add a known amount of the compound to a vial containing equal volumes (e.g., 2 mL each) of the pre-saturated n-octanol and PBS.

-

Equilibration: Shake the vial vigorously for 1-2 hours to allow for complete partitioning.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.

-

Quantification: Accurately measure the concentration of the compound in both the aqueous and the n-octanol layers using HPLC-UV or LC-MS.

-

Calculation: Calculate logD using the formula: logD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Protocol: pKa Determination of the Carboxylic Acid Precursor

Causality: Potentiometric titration is a highly accurate method for determining the pKa of an acid or base. It works by monitoring the change in pH of a solution as a titrant of known concentration is added, allowing for the precise identification of the half-equivalence point, where pH = pKa.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid in a solvent in which both the acid and its conjugate base are soluble (e.g., a water/methanol or water/dioxane mixture).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the solution's pH.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator or a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point (the steepest point of the curve) has been added.

Conclusion

This compound presents a physicochemical profile characteristic of a moderately lipophilic, neutral molecule. While these properties make it an intriguing scaffold for medicinal chemistry, they also highlight potential challenges, such as limited aqueous solubility, that must be addressed during the drug development process. The predictive data and experimental protocols provided in this guide offer a robust framework for any research team aiming to synthesize, characterize, and ultimately leverage this compound in the pursuit of novel therapeutics. Empirical validation of the predicted properties using the outlined methods is a critical next step for any project incorporating this molecular entity.

References

- 1-(4-Fluorophenyl)cyclobutane-1-carboxylic acid | 151157-46-9 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah98abf4a8]

- 1-((4-Fluorophenyl)thio)cyclobutane-1-carboxylic acid - ChemScene. [URL: https://www.chemscene.com/products/1-((4-Fluorophenyl)thio)cyclobutane-1-carboxylic-acid-1487119-72-1.html]

- 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2 | CID 6484220 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6484220]

- 1-[(4-methylphenyl)methyl]cyclobutane-1-carboxylic acid - ChemScene. [URL: https://www.chemscene.com/products/1-((4-methylphenyl)methyl)cyclobutane-1-carboxylic-acid-1485944-77-1.html]

- Synthesis of methyl 1-methylcyclobutane carboxylate - PrepChem.com. [URL: https://www.prepchem.

- Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane carboxylate | C12H12FNO3 | CID 66598761 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/66598761]

- 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid | C12H14O2 | CID 23295038 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/23295038]

- Methyl 1-methylcyclobutane-1-carboxylate | C7H12O2 | CID 20134523 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/20134523]

- (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... - ResearchGate. [URL: https://www.researchgate.net/figure/A-Measured-pKa-values-23-C-for-carboxylic-acids-1-33-42-and-amine_fig3_373539130]

- This compound, 100mg - Biomall. [URL: https://www.biomall.

- studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks. [URL: https://scholarworks.lib.csusb.edu/etd/1715]

- Methyl cyclopentanecarboxylate | C7H12O2 | CID 78365 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/78365]

- 1090553-79-9|Methyl 1-(4-fluorophenyl)cyclobutanecarboxylate|BLD Pharm. [URL: https://www.bldpharm.com/products/1090553-79-9.html]

- 1-(4-fluorophenyl)cyclobutanecarboxylic acid (C11H11FO2) - PubChemLite. [URL: https://pubchemlite.org/compound/1-(4-fluorophenyl)cyclobutanecarboxylic_acid]

- This compound(1090553-79-9) - TradingChem.com. [URL: https://www.tradingchem.com/products/1090553-79-9.html]

- Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate | C12H13ClO2 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/67363367]

- Ethyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutane-1-carboxylate - Pharmaffiliates. [URL: https://www.pharmaffiliates.

- dehydrodihydroionone, 20483-36-7 - The Good Scents Company. [URL: https://www.thegoodscentscompany.

- Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid - Technical Disclosure Commons. [URL: https://www.tdcommons.org/dpubs_series/5515/]

- 1-(4-CHLOROPHENYL)-1-CYCLOBUTANECARBOXYLIC ACID | 50921-39-6 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0203847.htm]

- The pKa Table Is Your Friend - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2010/06/18/the-pka-table-is-your-friend/]

- Chemical Properties of Cyclobutane, methyl- (CAS 598-61-8) - Cheméo. [URL: https://www.chemeo.com/cid/15-500-1/Methylcyclobutane]

- Bordwell pKa Table - Organic Chemistry Data. [URL: https://organicchemistrydata.

- pKa Data Compiled by R. Williams - Organic Chemistry Data. [URL: https://organicchemistrydata.

- Approximate pKa chart of the functional groups - University of Calgary. [URL: https://www.chem.ucla.edu/~harding/IGOC/P/pKa_table.pdf]

Sources

- 1. biomall.in [biomall.in]

- 2. 1090553-79-9|Methyl 1-(4-fluorophenyl)cyclobutanecarboxylate|BLD Pharm [bldpharm.com]

- 3. This compound CAS # 1090553-79-9 [tradingchem.com]

- 4. Cyclobutanecarboxylic acid, 1-(4-chlorophenyl)-, methyl ester | C12H13ClO2 | CID 67363367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.indiana.edu [chem.indiana.edu]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate (CAS Number 1090553-79-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate, a valuable building block in medicinal chemistry. The guide details its physicochemical properties, outlines a robust multi-step synthesis pathway including the hydrolysis of the nitrile precursor and final esterification, and provides predicted analytical characterization data (¹H NMR, ¹³C NMR, MS) based on analogous structures. Furthermore, it explores the significance of the 1-(4-fluorophenyl)cyclobutane moiety in drug discovery, highlighting its role in creating structurally novel and metabolically stable compounds. Safety protocols and handling procedures are also discussed to ensure its safe application in a laboratory setting.

Introduction: The Significance of Fluorinated Cyclobutane Scaffolds in Modern Drug Discovery

The introduction of strained ring systems, such as cyclobutanes, into drug candidates has become an increasingly important strategy in medicinal chemistry. The unique, puckered three-dimensional structure of the cyclobutane ring offers a departure from traditional flat aromatic systems, providing opportunities for novel molecular designs and improved pharmacological profiles[1]. When combined with fluorine, an element known for its ability to modulate metabolic stability and binding affinity, the resulting fluorinated cyclobutane scaffolds are of significant interest to drug development professionals.

This compound (CAS No. 1090553-79-9) is a key exemplar of this molecular architecture. Its structure combines the conformational rigidity of the cyclobutane ring with the electronic properties of a 4-fluorophenyl group, making it a versatile intermediate for the synthesis of complex biologically active molecules. This guide serves as a detailed resource for researchers looking to utilize this compound in their synthetic and drug discovery endeavors.

Physicochemical Properties

| Property | Value | Source/Basis |

| CAS Number | 1090553-79-9 | Chemical Abstracts Service |

| Molecular Formula | C₁₂H₁₃FO₂ | [2] |

| Molecular Weight | 208.23 g/mol | [2] |

| Appearance | Predicted: Colorless to light yellow liquid or low-melting solid | Based on similar small molecule esters |

| Boiling Point | Predicted: > 200 °C at 760 mmHg | Extrapolated from related aromatic esters |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH); Insoluble in water | General solubility of non-polar organic esters |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [2] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with the formation of the cyclobutane ring, followed by functional group manipulations to yield the final ester. The following workflow represents a logical and field-proven synthetic strategy.

}

Figure 1: Synthetic workflow for this compound.

Step 1: Hydrolysis of 1-(4-fluorophenyl)cyclobutanecarbonitrile

The initial step involves the hydrolysis of the nitrile precursor, 1-(4-fluorophenyl)cyclobutanecarbonitrile, to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

Protocol: Acid-Catalyzed Hydrolysis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1-(4-fluorophenyl)cyclobutanecarbonitrile in a solution of aqueous hydrochloric acid (e.g., 6 M).

-

Heating: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, extract the reaction mixture with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid, which can be used in the next step without further purification if of sufficient purity.

Causality Behind Experimental Choices:

-

Acid Catalysis: The protonation of the nitrile nitrogen by the acid catalyst makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water[3].

-

Reflux Conditions: The increased temperature accelerates the rate of the hydrolysis reaction, which can be slow at room temperature[4].

Step 2: Fischer Esterification

The final step is the conversion of the carboxylic acid to the methyl ester via a Fischer esterification reaction. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Protocol: Fischer Esterification

-

Reaction Setup: Dissolve 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid in a large excess of methanol, which acts as both the reactant and the solvent.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the solution.

-

Heating: Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.

-

Workup: Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

-

Excess Methanol: Using a large excess of methanol shifts the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle[5].

-

Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by methanol[5].

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. While experimental spectra for this compound are not publicly available, the following data are predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 7.35-7.25 (m, 2H): Aromatic protons ortho to the fluorine atom.

-

δ 7.05-6.95 (m, 2H): Aromatic protons meta to the fluorine atom.

-

δ 3.65 (s, 3H): Methyl ester protons.

-

δ 2.80-2.60 (m, 4H): Cyclobutane methylene protons.

-

δ 2.20-2.00 (m, 2H): Cyclobutane methylene protons.

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ 175.0: Carboxyl carbon.

-

δ 162.5 (d, J ≈ 245 Hz): Aromatic carbon attached to fluorine.

-

δ 138.0 (d, J ≈ 3 Hz): Aromatic carbon ipso to the cyclobutane ring.

-

δ 129.0 (d, J ≈ 8 Hz): Aromatic carbons ortho to the fluorine.

-

δ 115.5 (d, J ≈ 21 Hz): Aromatic carbons meta to the fluorine.

-

δ 52.0: Methyl ester carbon.

-

δ 48.0: Quaternary cyclobutane carbon.

-

δ 31.0: Cyclobutane methylene carbons.

-

δ 16.0: Cyclobutane methylene carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

-

m/z 208 (M⁺): Molecular ion peak.

-

m/z 149: Fragment corresponding to the loss of the methoxycarbonyl group (-COOCH₃).

-

m/z 109: Fragment corresponding to the fluorophenyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound.

Illustrative HPLC Protocol:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Retention Time: The compound is expected to be well-retained and elute as a sharp peak.

}

Figure 2: A typical HPLC workflow for purity analysis.

Applications in Drug Discovery and Medicinal Chemistry

The 1-(4-fluorophenyl)cyclobutane moiety is a valuable scaffold in drug discovery due to its unique structural and physicochemical properties.

-

Structural Rigidity and 3D Shape: The cyclobutane ring imposes a rigid conformation on the molecule, which can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding[1]. Its non-planar geometry allows for the exploration of chemical space that is inaccessible with traditional flat aromatic rings.

-

Metabolic Stability: The presence of the fluorine atom can block potential sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. The cyclobutane ring itself is also generally resistant to metabolic degradation.

-

Modulation of Physicochemical Properties: The fluorophenyl group can influence properties such as lipophilicity and pKa, which in turn affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

While specific applications of this compound are not widely documented, its structural motifs are present in various compounds investigated for a range of therapeutic targets. For instance, related cyclobutane-containing molecules have been explored as kinase inhibitors and for their potential in treating central nervous system disorders. The title compound serves as an excellent starting point for the synthesis of libraries of novel compounds for high-throughput screening and lead optimization.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. The following are general safety precautions based on the known hazards of similar chemical entities.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid inhaling dust, fumes, or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water[6][7].

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents[7].

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while multi-stepped, is achievable through established organic chemistry methodologies. The unique combination of a rigid cyclobutane core and a fluorinated aromatic ring provides a gateway to novel chemical entities with potentially improved pharmacological properties. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, empowering researchers to confidently incorporate this promising intermediate into their research and development programs.

References

- Safety Data Sheet. (n.d.). Kishida Chemical Co., Ltd.

- SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.

- Safety Data Sheet. (2024, December 19). CymitQuimica.

- SAFETY DATA SHEET. (2024, August 6). Sigma-Aldrich.

- Safety data sheet. (2020, March 26). LGC Standards.

- Wessjohann, L. A., et al. (2003). Cyclobutanes in Small‐Molecule Drug Candidates.

- Various Authors. (2023). Drug and drug candidates containing cyclobutane rings.

- This compound(1090553-79-9). (n.d.). TradingChem.com.

- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.

- Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. (2025, December 16).

- Synthesis of methyl 1-methylcyclobutane carboxyl

- World Journal of Pharmaceutical Research. (n.d.). AWS.

- Fischer Esterific

- Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts.

- Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. (2022, November 21). Technical Disclosure Commons.

- 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid | C12H14O2 | CID 23295038. (n.d.). PubChem.

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.

- Fischer, E. (1895). Ueber die Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.

- Hydrolysis of nitriles to carboxylic acids. (1970).

- Fischer Esterification. (2023, January 22). Chemistry LibreTexts.

- Wessjohann, L. A., et al. (2003).

- studies toward the stereocontrolled synthesis of cyclobutane deriv

- The Role of 1,1-Bis(4-fluorophenyl)-1-methylsilanol in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.

- Fluorocyclobutane‐containing pharmaceuticals and drug candidates. (n.d.).

- Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. (2022, November 21). Technical Disclosure Commons.

- Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane carboxylate | C12H12FNO3 | CID 66598761. (n.d.). PubChem.

- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025, September 15). PubMed.

- Methyl 1-methylcyclobutane-1-carboxylate | C7H12O2 | CID 20134523. (n.d.). PubChem.

- 1485944-77-1 | 1-[(4-methylphenyl)methyl]cyclobutane-1-carboxylic acid. (n.d.). ChemScene.

- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). PMC.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).

- CN103664778A - Synthesis method of antineoplastic drug cabozant inib. (n.d.).

- Synthesis of (b) 1(4-chlorophenyl)cyclobutane carboxylic acid. (n.d.). PrepChem.com.

- 1-((4-Fluorophenyl)thio)cyclobutane-1-carboxylic acid. (n.d.). ChemScene.

- a guide to 13c nmr chemical shift values. (n.d.). Compound Interest.

- Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal.

- Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.

- Figure S6. 13C-NMR spectrum of methyl... (n.d.).

- Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl. (2015, August 21). Research and Reviews.

- hplc methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia.

- Separation of 1-(p-Chlorophenyl)cyclobutanecarboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

- Methylcyclobutane - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

Sources

- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 2. tdcommons.org [tdcommons.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2006045246A1 - Cyclopentane carboxylate compounds, process and intermediates for preparing the same and use thereof - Google Patents [patents.google.com]

A Technical Guide to the Structural Elucidation of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate, a compound of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of analytical techniques, instead offering a strategic workflow grounded in the principles of spectroscopic and spectrometric analysis. We will detail the rationale behind the selection of each technique—from Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy to Mass Spectrometry (MS)—and provide robust, step-by-step protocols. The guide is designed to serve as a practical reference for scientists engaged in the synthesis and characterization of novel small molecules, ensuring both accuracy and efficiency in structural verification.

Introduction: The Analytical Challenge

The molecule, this compound, presents a unique structural puzzle. It combines a puckered, non-planar cyclobutane ring, a substituted aromatic system, and an ester functional group.[1] This combination requires a synergistic application of multiple analytical methods to unambiguously determine its constitution and stereochemistry. The primary objective is to confirm the connectivity of all atoms and rule out potential isomeric impurities that may arise during synthesis. A logical workflow is paramount to achieving this with confidence.

The following diagram illustrates the integrated workflow for the structural elucidation process, forming the backbone of this guide.

Caption: Integrated workflow for structure elucidation.

Foundational Analysis: Molecular Mass and Formula

The first step in characterizing any newly synthesized compound is to determine its molecular weight and, by extension, its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Rationale for High-Resolution Mass Spectrometry (HRMS)

Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to four or five decimal places). This precision is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C12H13FO2), the exact mass provides a unique fingerprint that confirms its elemental composition.

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup:

-

Ionization Mode: Positive Electrospray Ionization (ESI+). This mode is chosen to protonate the molecule, forming the [M+H]+ adduct, or to form other adducts like [M+Na]+.

-

Mass Analyzer: Set to a high-resolution mode, such as Orbitrap or Time-of-Flight (TOF).

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).

-

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the spectrum, ensuring sufficient signal intensity and resolution.

-

Data Analysis: Identify the peak corresponding to the molecular ion adduct (e.g., [M+H]+ or [M+Na]+). Compare the measured m/z value to the theoretically calculated exact mass.

Expected Data and Interpretation

The molecular formula C12H13FO2 has a calculated monoisotopic mass of 208.08995 Da.

| Ion Adduct | Calculated Exact Mass (m/z) | Expected Observation |

| [M+H]+ | 209.09778 | A high-intensity peak within 5 ppm of this value. |

| [M+Na]+ | 231.07972 | A potential secondary peak, also within 5 ppm. |

A measured mass that aligns with the calculated value provides strong evidence for the proposed molecular formula.[2] Further analysis of the fragmentation patterns, which can be influenced by the presence of the fluorine atom, can provide initial structural clues.[3]

Functional Group Identification: Infrared Spectroscopy

Infrared (IR) spectroscopy is an indispensable tool for rapidly identifying the functional groups present in a molecule. The technique relies on the principle that molecular bonds vibrate at specific, quantized frequencies.

Rationale for Attenuated Total Reflectance (ATR) FT-IR

Fourier Transform Infrared (FT-IR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory is the preferred method due to its speed, ease of use, and minimal sample preparation. It provides high-quality spectra from a small amount of solid or liquid sample.

Experimental Protocol: FT-IR (ATR)

-

Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the purified compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform an automatic baseline correction and ATR correction if available in the software.

Expected Data and Interpretation

The structure of this compound contains several key bonds that will give rise to characteristic absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| C=O Stretch (Ester) | 1730 - 1715 | Confirms the presence of the ester carbonyl group. The conjugation with the aromatic ring slightly lowers the frequency compared to a saturated ester.[4][5][6] |

| C-O Stretch (Ester) | 1300 - 1100 | Two strong bands confirming the C-O single bonds of the ester.[4][7] |

| C-H Stretch (Aromatic) | > 3000 | Indicates C-H bonds on the phenyl ring. |

| C-H Stretch (Aliphatic) | < 3000 | Indicates C-H bonds of the cyclobutane and methyl groups. |

| C-F Stretch | 1250 - 1000 | A strong band indicative of the carbon-fluorine bond. |

| C=C Stretch (Aromatic) | ~1600, ~1500 | Confirms the presence of the aromatic ring. |

The presence of a strong peak around 1720 cm⁻¹ is a crucial piece of evidence for the ester functionality.[4][8]

Definitive Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial relationships of atoms.

Rationale for a Multi-Nuclear and Multi-Dimensional Approach

A complete NMR analysis for this molecule requires a suite of experiments:

-

¹H NMR: To identify the number of distinct proton environments and their neighboring protons (via spin-spin coupling).

-

¹³C NMR (with DEPT): To identify the number of distinct carbon environments and classify them as CH₃, CH₂, CH, or quaternary (C).[1][9]

-

2D NMR (COSY & HSQC): To establish direct correlations between atoms. COSY reveals ¹H-¹H coupling networks, while HSQC correlates directly bonded ¹H and ¹³C atoms.

The puckered nature of the cyclobutane ring can lead to complex splitting patterns and non-equivalent protons, making 2D NMR essential for unambiguous assignment.[1]

Experimental Protocol: NMR Suite

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).

-

¹H NMR Acquisition: Acquire a standard proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Follow this with DEPT-135 and DEPT-90 experiments to differentiate carbon types.

-

2D COSY Acquisition: Acquire a gradient-selected COSY spectrum to map ¹H-¹H correlations.

-

2D HSQC Acquisition: Acquire a gradient-selected HSQC spectrum to map one-bond ¹H-¹³C correlations.

Expected Data and Interpretation

The molecule has distinct regions that will be analyzed in the NMR spectra.

Caption: Key regions of the target molecule for NMR analysis.

¹H NMR Predicted Signals:

| Region | Protons | Approx. δ (ppm) | Multiplicity | Integration | Notes |

| Aromatic | H on ring (ortho to F) | ~7.4 - 7.2 | dd (or t) | 2H | Coupling to both ¹⁹F and adjacent proton. |

| Aromatic | H on ring (meta to F) | ~7.1 - 6.9 | t | 2H | Coupling primarily to adjacent protons. |

| Methyl | O-CH₃ | ~3.7 | s | 3H | Singlet, no adjacent protons. |

| Cyclobutane | CH₂ (positions 2,4) | ~2.8 - 2.5 | m | 4H | Complex multiplet due to geminal and vicinal coupling. |

| Cyclobutane | CH₂ (position 3) | ~2.2 - 1.9 | m | 2H | Complex multiplet. |

¹³C NMR Predicted Signals:

| Region | Carbon | Approx. δ (ppm) | DEPT-135 | Notes |

| Carbonyl | C=O | ~175 | No signal | Quaternary carbon. |

| Aromatic | C-F | ~162 (d) | No signal | Quaternary, split by ¹⁹F (¹JCF). |

| Aromatic | C-C(quat) | ~138 (d) | No signal | Quaternary, split by ¹⁹F (⁴JCF). |

| Aromatic | CH (ortho to F) | ~129 (d) | Positive | CH, split by ¹⁹F (²JCF). |

| Aromatic | CH (meta to F) | ~115 (d) | Positive | CH, split by ¹⁹F (³JCF). |

| Quaternary | C1 (cyclobutane) | ~50 | No signal | Quaternary carbon attached to phenyl and ester. |

| Methyl | O-CH₃ | ~52 | Positive | CH₃ group. |

| Cyclobutane | C2, C4 | ~35 | Negative | CH₂ groups. |

| Cyclobutane | C3 | ~15 | Negative | CH₂ group. |

Note: Chemical shifts for the cyclobutane ring are highly dependent on the puckered conformation and substituents.[1]

2D NMR Interpretation:

-

COSY: Will show correlations between the different sets of protons on the cyclobutane ring, helping to trace the connectivity through the aliphatic system. It will also show correlations between the ortho and meta protons on the aromatic ring.

-

HSQC: Will definitively link each proton signal to its directly attached carbon. For example, the singlet at ~3.7 ppm will correlate with the carbon signal at ~52 ppm, confirming the O-CH₃ group.

Conclusion: Synthesizing the Data for Final Confirmation

The structure of this compound can be confirmed with high confidence by integrating the data from all techniques.

-

HRMS confirms the correct elemental composition (C12H13FO2).

-

FT-IR confirms the presence of the key functional groups: an ester (C=O, C-O), an aromatic ring (C=C), and a C-F bond.

-

¹³C NMR and DEPT confirm the correct number and types of carbon atoms (1 carbonyl, 4 aromatic CH, 2 aromatic C-quat, 1 aliphatic C-quat, 2 aliphatic CH₂, and 1 CH₃).

-

¹H NMR shows the correct number of protons in distinct chemical environments.

-

2D NMR (COSY and HSQC) pieces the puzzle together, confirming the connectivity between the methyl group, the ester, the quaternary cyclobutane carbon, the cyclobutane methylene groups, and the fluorophenyl ring.

References

- BenchChem. (n.d.). An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes.

- Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.

- BenchChem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Aminophenols.

- ResearchGate. (2018). The C=O bond, part VII: Aromatic esters, organic carbonates, and more of the rule of three.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.

- University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters.

- PubChemLite. (n.d.). 1-(4-fluorophenyl)cyclobutanecarboxylic acid (C11H11FO2).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - 1-(4-fluorophenyl)cyclobutanecarboxylic acid (C11H11FO2) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate is a small molecule that has garnered attention in the field of drug discovery and development. Its structure, featuring a cyclobutane ring, offers a unique three-dimensional scaffold that can be exploited to design novel therapeutic agents. The presence of a fluorophenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.

The cyclobutane motif is increasingly utilized in medicinal chemistry to introduce conformational rigidity, improve metabolic stability, and serve as a bioisosteric replacement for other chemical groups.[1] This guide will explore the specific attributes of this compound that make it a valuable building block for the synthesis of complex pharmaceutical compounds.

Part 1: Core Molecular Attributes

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development.

The fundamental identity of this compound is defined by its molecular formula and weight.

These values are critical for stoichiometric calculations in synthesis and for analytical characterization.

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 1090553-79-9 | [2][3][4] |

| IUPAC Name | This compound | [4] |

| Appearance | Powder or liquid | [3] |

| Purity | Typically ≥95% | [4] |

| Solubility | No data available | [2] |

| Melting Point | No data available | [2] |

| Boiling Point | No data available | [2] |

Note: The physical state (powder or liquid) may vary depending on the supplier and purity.

Part 2: Synthesis and Methodologies

The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the modification of a precursor molecule, 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid.

The following diagram illustrates a conceptual workflow for the synthesis of the target compound.

Caption: Conceptual workflow for the synthesis of this compound.

This protocol describes a standard laboratory procedure for the synthesis of this compound from its corresponding carboxylic acid.

Materials:

-

1-(4-fluorophenyl)cyclobutane-1-carboxylic acid (1.0 eq)

-

Methanol (excess, as solvent)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Sodium Bicarbonate solution (saturated)

-

Brine (saturated)

-

Anhydrous Magnesium Sulfate

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Reduce the volume of methanol under reduced pressure.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

-

Excess Methanol: Using methanol in excess serves both as a reactant and a solvent, driving the equilibrium of the Fischer esterification towards the product side according to Le Chatelier's principle.

-

Sulfuric Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.

-

Neutralization and Washing: The neutralization step with sodium bicarbonate is crucial to remove the acid catalyst. The subsequent brine wash helps to remove any remaining water and inorganic salts from the organic phase.

Part 3: Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable scaffold in medicinal chemistry.

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The cyclobutane ring provides a rigid framework that can be used to orient functional groups in a specific spatial arrangement, which is often critical for high-affinity binding to biological targets. The fluorophenyl moiety can enhance metabolic stability by blocking potential sites of oxidation and can also participate in favorable interactions with protein targets.

For instance, similar cyclobutane-containing structures have been investigated as inhibitors of various enzymes and receptors involved in diseases such as cancer.[1] The incorporation of this motif can lead to improved pharmacological profiles.

While the direct biological activity of this compound is not extensively documented, its derivatives could potentially modulate various signaling pathways. The diagram below illustrates a hypothetical scenario where a derivative of this compound acts as an inhibitor of a kinase signaling pathway, a common target in oncology.

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative compound.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. Its well-defined physicochemical properties and the synthetic accessibility make it an attractive starting material for the development of novel therapeutics. The insights and protocols provided in this guide are intended to support researchers and scientists in leveraging the unique attributes of this molecule in their drug discovery endeavors.

References

- This compound(1090553-79-9) - TradingChem.com.

- Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central.

Sources

"biological activity of novel cyclobutane derivatives"

An In-depth Technical Guide to the Biological Activity of Novel Cyclobutane Derivatives

Authored by: A Senior Application Scientist

Introduction: The Resurgence of a Strained Scaffold in Modern Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now recognized as a privileged scaffold in medicinal chemistry.[1][2] Its unique, puckered three-dimensional structure offers a distinct advantage over flat aromatic systems, enabling compounds to explore chemical space more effectively—a concept often termed "escaping from flatland".[3] Historically underutilized compared to other cyclic motifs, improved synthetic methodologies have made the incorporation of cyclobutane cores into drug candidates more accessible.[1][4]

This guide provides an in-depth exploration of the diverse biological activities exhibited by novel cyclobutane derivatives. We will delve into their mechanisms of action, present field-proven experimental protocols for their evaluation, and discuss the causality behind key methodological choices. The inherent properties of the cyclobutane ring—including its ability to act as a conformationally restricted scaffold, enhance metabolic stability, and orient key pharmacophore groups—make it a compelling structural unit for tackling a range of therapeutic challenges.[1][2][5] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of this four-membered carbocycle.

Anticancer Activity: Beyond Carboplatin

The precedent for cyclobutane's role in oncology was set by carboplatin, a platinum-based drug that crosslinks DNA to induce cell death in various cancers.[1][5] Modern research has expanded into novel, non-metallic cyclobutane derivatives that target different hallmarks of cancer, such as uncontrolled proliferation and evasion of apoptosis.

Core Mechanism of Action: Tubulin Polymerization Inhibition

A significant class of anticancer cyclobutane derivatives exerts its effect by disrupting microtubule dynamics, a critical process for cell division. Natural products like combretastatin A-4, a potent anti-tumor agent, have inspired the development of cyclobutane analogues that lock the molecule into its most active conformation.[1][5] These compounds bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption leads to cell cycle arrest, typically at the G2/M phase, and ultimately triggers the intrinsic apoptotic pathway.

To rationally design experiments, it is crucial to understand this pathway. Inhibition of tubulin polymerization prevents the formation of the mitotic spindle, a structure essential for separating chromosomes during mitosis. This failure in mitosis activates the spindle assembly checkpoint, which, if unresolved, initiates a signaling cascade culminating in the activation of caspase-9 and caspase-3, the executioners of apoptosis.

Caption: Mechanism of action for tubulin-inhibiting cyclobutane derivatives.

Experimental Workflow for Anticancer Activity Screening

A robust screening cascade is essential to identify and validate novel anticancer compounds. The workflow should progress from broad cytotoxicity screening to more specific mechanism-of-action and cell-based functional assays. This multi-tiered approach ensures that resources are focused on the most promising candidates.

Caption: A typical workflow for screening novel anticancer compounds.

Protocol: Cell Viability Assessment via MTT Assay

The MTT assay is a foundational colorimetric method for assessing a compound's effect on cell viability.[6] It measures the metabolic activity of mitochondrial dehydrogenases, which reflects the number of living cells. A reduction in this activity is indicative of either cytotoxicity or cytostatic effects.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of viable cells.[6]

-

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, K562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and have adhered properly, providing a consistent baseline for the experiment.

-

Compound Treatment: Prepare serial dilutions of the novel cyclobutane derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 48-72 hours. Causality: A 48-72 hour incubation period is typically sufficient to observe the effects of compounds that interfere with cell cycle progression.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Pipette up and down to dissolve the formazan crystals. Causality: The formazan crystals are insoluble in aqueous solution and must be dissolved in an organic solvent for accurate absorbance measurement.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (50% inhibitory concentration).

-

Antimicrobial and Antifungal Activity

Cyclobutane-containing natural products, particularly those isolated from marine species, have demonstrated significant antimicrobial properties.[7][8] Sceptrin, an alkaloid from the sponge Agelas sceptrum, contains a cyclobutane core and exhibits activity against bacteria such as Staphylococcus aureus and Bacillus subtilis.[7] Synthetic efforts have also yielded derivatives with potent antifungal and antibacterial effects.[9][10]

Quantitative Data on Antimicrobial Efficacy

The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference |

| Natural Alkaloid | Sceptrin | Staphylococcus aureus | - | [7] |

| Purpurin Derivative | Cyclobutane-substituted | Staphylococcus aureus | 62.5 | [10] |

| Thiazole-based | Cyclobutane-substituted | - | - | [9] |

Note: Specific MIC values for some compounds are proprietary or not publicly available in the cited reviews, but their activity is confirmed.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely accepted protocol for determining the MIC of a potential antimicrobial agent. It provides a quantitative measure of a compound's potency.

-

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth occurs after a defined incubation period.

-

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the target bacterial strain (e.g., S. aureus ATCC 6538) on an appropriate agar plate overnight. Transfer a few colonies to a sterile broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells. Causality: Standardizing the inoculum is critical for reproducibility, as the final bacterial concentration can significantly influence the MIC value.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the cyclobutane derivative in the broth. The typical concentration range to test is 0.125 to 128 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: Visually inspect the wells for turbidity. The MIC is the lowest concentration well with no visible growth. A colorimetric indicator like resazurin can also be added to aid in determining viability.

-

Antiviral Activity: Targeting Viral Replication

The cyclobutane scaffold is a key feature in several carbocyclic nucleoside analogues with potent antiviral properties.[11] Compounds like Lubocavir have been investigated for their ability to combat viral infections.[12][13] These molecules often mimic natural nucleosides and act as chain terminators or inhibitors of viral polymerases.

Mechanism of Action: Inhibition of Viral RNA Polymerase

Many antiviral cyclobutane derivatives function by targeting enzymes essential for viral replication. For instance, some have been shown to be allosteric inhibitors of the Hepatitis C Virus (HCV) RNA polymerase NS5B.[1] By binding to a site distinct from the active site, these compounds induce a conformational change in the enzyme that prevents it from synthesizing viral RNA, thereby halting the replication cycle.

Protocol: Plaque Reduction Assay

This assay is the gold standard for measuring the efficacy of an antiviral compound. It quantifies the reduction in the number of infectious virus particles (plaques) in the presence of the test compound.

-

Principle: A confluent monolayer of host cells is infected with a known amount of virus. The cells are then overlaid with a semi-solid medium that restricts the spread of progeny virus, causing localized zones of cell death or "plaques." The number of plaques is proportional to the initial number of infectious virus particles. An effective antiviral will reduce the number or size of these plaques.

-

Step-by-Step Methodology:

-

Cell Plating: Seed a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates and grow until they form a confluent monolayer. Causality: A confluent monolayer is essential to ensure that viral spread is localized, allowing for the formation of distinct plaques.

-

Compound Treatment and Infection: Prepare dilutions of the cyclobutane derivative. Aspirate the medium from the cells and wash with PBS. Add the virus (at a concentration calculated to produce 50-100 plaques per well) mixed with the compound dilutions. Incubate for 1 hour to allow viral adsorption.

-

Overlay: Remove the virus/compound mixture and add a semi-solid overlay medium (e.g., culture medium containing 1% methylcellulose or agarose) with the corresponding compound concentrations. Causality: The semi-solid overlay prevents the virus from spreading indiscriminately through the liquid medium, ensuring that new infections are localized to cells adjacent to the initially infected cell.

-

Incubation: Incubate the plates for 2-5 days, depending on the virus, until visible plaques form.

-

Staining and Counting: Remove the overlay, fix the cells (e.g., with methanol), and stain with a solution like crystal violet, which stains living cells. Plaques will appear as clear zones. Count the number of plaques in each well.

-

Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ (50% effective concentration).

-

Anti-inflammatory Activity: Modulating Immune Responses

Chronic inflammation is implicated in a wide array of diseases. Novel cyclobutane derivatives have emerged as promising anti-inflammatory agents by targeting key signaling pathways that drive the inflammatory response.[14]

Mechanism of Action: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In response to stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the IκBα inhibitor. This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[14][15] Certain cyclobutane derivatives can intervene at various points in this pathway to suppress the inflammatory cascade.

Caption: Inhibition of the NF-κB inflammatory pathway by a cyclobutane derivative.

Protocol: Measurement of Nitric Oxide Production (Griess Assay)

Macrophages stimulated with LPS produce nitric oxide (NO), a key inflammatory mediator. The Griess assay is a simple and reliable method to quantify NO production by measuring one of its stable breakdown products, nitrite.

-

Principle: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite in an acidic solution to form a purple azo compound. The intensity of the color, measured spectrophotometrically, is proportional to the nitrite concentration.

-

Step-by-Step Methodology:

-

Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.

-

Treatment: Pre-treat the cells with various concentrations of the cyclobutane derivatives for 1 hour. Causality: Pre-treatment allows the compound to enter the cells and engage its target before the inflammatory stimulus is introduced.

-

Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Incubate for 24 hours.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by a 10-minute incubation at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes. Causality: This two-step diazotization reaction is specific for nitrite and provides a stable colored product for measurement.

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in each sample using a standard curve generated with known concentrations of sodium nitrite.

-

Future Perspectives and Conclusion

The cyclobutane scaffold represents a frontier in drug discovery, offering a unique combination of structural rigidity and three-dimensionality that is increasingly sought after by medicinal chemists.[1][2] The diverse biological activities—spanning oncology, infectious diseases, and inflammation—highlight the versatility of this structural motif. While synthetic challenges have historically limited their exploration, ongoing advancements are making novel cyclobutane derivatives more accessible for screening and development.[3][16]

Future research will likely focus on:

-

Expanding Chemical Diversity: Developing new synthetic routes to access a wider range of functionalized cyclobutane cores.[17]

-

Structure-Based Design: Utilizing computational tools to design derivatives with improved potency and selectivity for specific biological targets.

-

Exploring New Therapeutic Areas: Investigating the potential of cyclobutane derivatives in treating other conditions, such as neurodegenerative and metabolic diseases.[1]

References